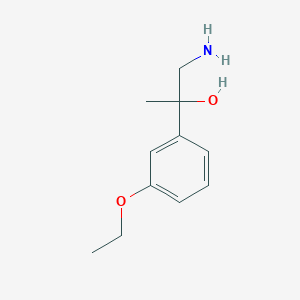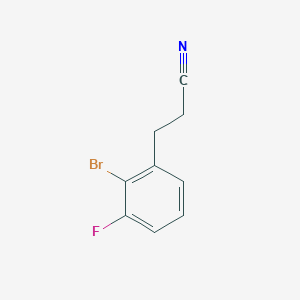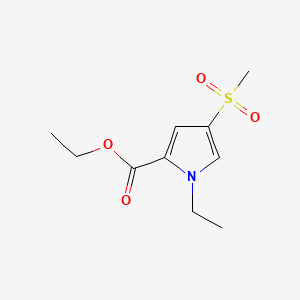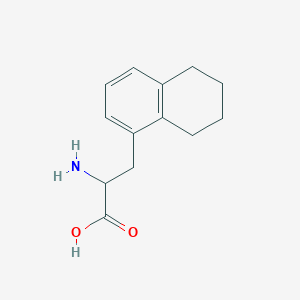![molecular formula C10H20ClNO2 B13593635 {3-Oxa-9-azaspiro[5.5]undecan-8-yl}methanolhydrochloride](/img/structure/B13593635.png)
{3-Oxa-9-azaspiro[5.5]undecan-8-yl}methanolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-Oxa-9-azaspiro[5.5]undecan-8-yl}methanol hydrochloride is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds, such as this one, are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound has shown potential in various scientific research applications, particularly in the field of medicinal chemistry.
Preparation Methods
The synthesis of {3-Oxa-9-azaspiro[5.5]undecan-8-yl}methanol hydrochloride can be achieved through several synthetic routes. One approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This method also enables the introduction of various substituents at specific positions of the spiro ring. Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
{3-Oxa-9-azaspiro[5.5]undecan-8-yl}methanol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . This protein is essential for the survival of the bacterium, making it a promising target for the development of new antituberculosis drugs. Additionally, spirocyclic compounds like {3-Oxa-9-azaspiro[5.5]undecan-8-yl}methanol hydrochloride have been explored for their antibacterial, antifungal, and anticancer properties . In the field of biology, these compounds are used to study molecular interactions and pathways.
Mechanism of Action
The mechanism of action of {3-Oxa-9-azaspiro[5.5]undecan-8-yl}methanol hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport functions essential for the survival of Mycobacterium tuberculosis . This inhibition leads to the accumulation of toxic intermediates within the bacterium, ultimately causing its death. The compound’s unique spirocyclic structure allows it to interact effectively with its molecular targets, enhancing its potency and selectivity.
Comparison with Similar Compounds
{3-Oxa-9-azaspiro[5.5]undecan-8-yl}methanol hydrochloride can be compared with other spirocyclic compounds, such as 1-oxa-9-azaspiro[5.5]undecane derivatives . These compounds share similar structural features but may differ in their biological activities and applications. For example, some spirocyclic compounds are potent inhibitors of soluble epoxide hydrolase, while others act as agonists of the free fatty acid receptor FFA1 . The unique structural features of {3-Oxa-9-azaspiro[5.5]undecan-8-yl}methanol hydrochloride contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C10H20ClNO2 |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
3-oxa-9-azaspiro[5.5]undecan-10-ylmethanol;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c12-8-9-7-10(1-4-11-9)2-5-13-6-3-10;/h9,11-12H,1-8H2;1H |
InChI Key |
WZPFEORLMCJABR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CC12CCOCC2)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-tert-butyl(1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate,trans](/img/structure/B13593560.png)
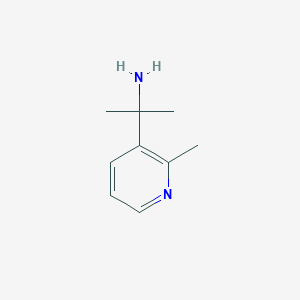
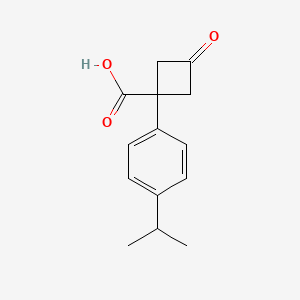

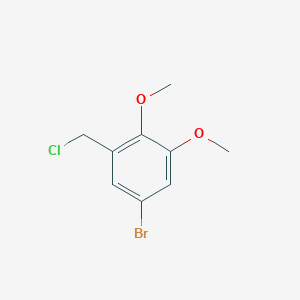

![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}aceticacid](/img/structure/B13593591.png)
